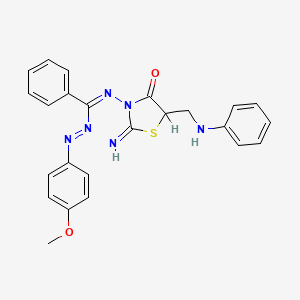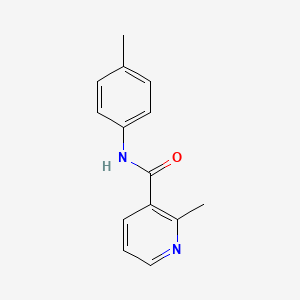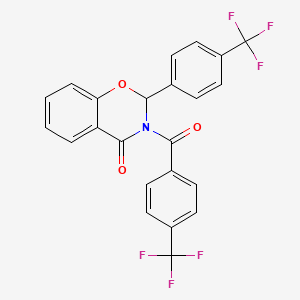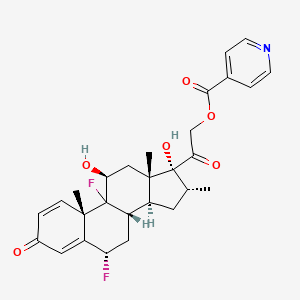
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a heptadecafluoroisooctyl group, which imparts significant hydrophobicity and chemical stability. The sulphonyl group attached to the amino propyl chain further enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide typically involves multiple steps. One common method starts with the preparation of the heptadecafluoroisooctyl sulphonyl chloride, which is then reacted with an appropriate amine to form the sulphonamide intermediate. This intermediate is further reacted with diethyl(3-bromopropyl)methylammonium iodide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: The sulphonyl group can be oxidized to form sulphone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The heptadecafluoroisooctyl group enhances its ability to penetrate lipid membranes, making it effective in targeting membrane-bound proteins and pathways. The sulphonyl group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl(3-(((perfluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Diethyl(3-(((nonafluorobutyl)sulphonyl)amino)propyl)methylammonium iodide
Uniqueness
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is unique due to its longer fluorinated chain, which imparts greater hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring robust chemical properties and interactions with hydrophobic environments.
Propiedades
Número CAS |
93894-72-5 |
|---|---|
Fórmula molecular |
C16H20F17IN2O2S |
Peso molecular |
754.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GFKVYUIOBFJCSX-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)




![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)




![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)

